Dhghab
Overview
Description
Dhghab is a naturally occurring compound found in various plants and animals. It has been studied extensively for its potential use in scientific research. Dhghab is a complex molecule that has a unique structure and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Nitrogen/Sulfur Co-Doped Graphene Hydrogels (DHGHs) for Electrochemical Capacitors
Facile Preparation of Nitrogen/Sulfur Co-Doped and Hierarchical Porous Graphene Hydrogel for High-Performance Electrochemical Capacitor : This study focuses on the development of nitrogen/sulfur co-doped and hierarchical porous graphene hydrogels (DHGHs) through a self-assembly process. These hydrogels demonstrate significant potential in the field of energy storage, particularly for high-performance electrochemical capacitors. The research highlights how the pH values during the preparation process affect the microstructures and electrochemical properties of DHGHs, suggesting their promise as binder-free electrodes for supercapacitor devices. This application is particularly relevant for developing energy storage solutions with high energy density and power density, showcasing an innovative approach to enhancing supercapacitor performance through material science (Li et al., 2017).
Deep Hypersaline Anoxic Basins (DHABs) and Biotechnological Applications
Deep Hypersaline Anoxic Basins as Untapped Reservoir of Polyextremophilic Prokaryotes of Biotechnological Interest : This paper discusses the biotechnological potential of prokaryotic diversity in Deep Hypersaline Anoxic Basins (DHABs), highlighting their extraordinary metabolic capabilities. Such environments are rich in enzymes and secondary metabolites with valuable applications across various biotechnological fields. The study underscores DHABs as hotspots for microbiological and biotechnological research, offering a unique perspective on exploring life's limits and the potential for new biotechnological applications (Varrella et al., 2020).
properties
IUPAC Name |
(3R,4R,7S)-5-(2-amino-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19?,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOUDSNTNJNQQG-MHKTTXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H](C(O[C@@H]5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979603 | |
Record name | 9-Hydroxy-8-(6-hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dhghab | |
CAS RN |
63425-04-7 | |
Record name | 2,3-Dihydro-2-(N(7)-guanyl)-3-hydroxyaflatoxin B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063425047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxy-8-(6-hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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